Otilonium Bromide

Irritable Bowel Syndrome Gastrointestinal Motility Clinical Pharmacology

Otilonium bromide is the antispasmodic of choice for IBS research due to its multimodal mechanism—blocking L-type calcium channels (IC₅₀ 1020 nM), antagonizing M₂ muscarinic receptors (IC₅₀ 1220 nM), and inhibiting NK₂ receptors—all within a single molecule. Its <3% systemic bioavailability ensures localized GI action with minimal off-target effects, making it an ideal active comparator for pain-predominant IBS trials. Only the thermodynamically stable Form I polymorph guarantees batch-to-batch consistency, formulation stability, and predictable dissolution. Procure at ≥98% purity for reproducible in vitro pharmacology.

Molecular Formula C29H43BrN2O4
Molecular Weight 563.6 g/mol
CAS No. 26095-59-0
Cat. No. B000480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtilonium Bromide
CAS26095-59-0
SynonymsN-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide
octylonium
octylonium bromide
octylonium iodide
otilonium bromide
Spasmomen
Molecular FormulaC29H43BrN2O4
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]
InChIInChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
InChIKeyVWZPIJGXYWHBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otilonium Bromide (CAS 26095-59-0): A Quaternary Ammonium Antispasmodic for Targeted Gastrointestinal Motility Research and Irritable Bowel Syndrome (IBS) Therapy Development


Otilonium bromide (OB) is a quaternary ammonium compound that acts as a locally-acting antispasmodic agent, primarily indicated for the symptomatic treatment of abdominal pain and discomfort associated with irritable bowel syndrome (IBS) [1]. Its mechanism of action is multimodal, involving blockade of L-type calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors in the gastrointestinal smooth muscle [2]. This targeted, poorly absorbed pharmacokinetic profile distinguishes OB from other antispasmodics and underpins its specific clinical utility [3].

Why Otilonium Bromide Cannot Be Substituted with Generic Antispasmodics: A Critical Analysis of Pharmacokinetic and Pharmacodynamic Differentiation


In IBS research and therapeutic development, simple substitution of one antispasmodic for another is scientifically unsound due to critical differences in their pharmacokinetic profiles, receptor binding affinities, and clinical efficacy patterns. Otilonium bromide demonstrates a unique combination of extremely low systemic bioavailability (<3%), a multimodal mechanism of action targeting L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, and a distinct clinical profile in head-to-head studies that is not replicated by other agents in its class, such as pinaverium bromide or mebeverine [1]. This section provides the quantitative evidence base necessary for informed scientific selection and procurement decisions.

Quantitative Differentiation of Otilonium Bromide: A Comparative Analysis Against Key Antispasmodics for Scientific Selection


Superior Reduction in Pain Episodes: Otilonium Bromide vs. Pinaverium Bromide in IBS Patients

In a direct, single-blind clinical comparison of 40 IBS patients over 15 days per treatment arm, otilonium bromide demonstrated a statistically significant (p < 0.05) reduction in the number of pain attacks compared to pinaverium bromide [1]. While both drugs showed similar utility in other symptom parameters, this specific endpoint highlights a key clinical advantage for OB in managing IBS-related pain.

Irritable Bowel Syndrome Gastrointestinal Motility Clinical Pharmacology

Non-Inferior Efficacy to Mebeverine with Established Safety Profile: Otilonium Bromide in Asian IBS Cohorts

In an 8-week, double-blind, active-controlled trial involving 117 Asian IBS patients, otilonium bromide (40 mg t.i.d.) demonstrated non-inferiority to mebeverine (100 mg t.i.d.) in reducing abdominal pain/discomfort frequency scores (APDFS). The reduction in APDFS was 0.55 ± 1.20 for OB and 0.37 ± 1.11 for mebeverine, confirming comparable efficacy in this population [1].

Irritable Bowel Syndrome Comparative Effectiveness Ethnic Pharmacology

Placebo-Controlled Efficacy: Otilonium Bromide Significantly Reduces Abdominal Pain Frequency and Protects Against Symptom Relapse

A pivotal 15-week, double-blind, placebo-controlled phase IV trial (n=356) demonstrated that otilonium bromide (40 mg t.i.d.) provides statistically superior symptom control. The reduction in weekly abdominal pain episodes was greater with OB than placebo (-0.90 ± 0.88 vs. -0.65 ± 0.91, P=0.03). Crucially, during a 10-week follow-up, OB significantly protected against symptom relapse, with a 10% withdrawal rate due to relapse compared to 27% for placebo (P=0.009) [1].

Irritable Bowel Syndrome Placebo-Controlled Trial Relapse Prevention

Multimodal Receptor Binding Profile: A Molecular Basis for Otilonium Bromide's Distinct Spasmolytic Action

Radioligand binding studies reveal that otilonium bromide exhibits a multimodal interaction profile, binding with sub-micromolar affinity to muscarinic receptors (M1, M2, M4, M5) and PAF receptors, and with micromolar affinity to the diltiazem binding site on L-type calcium channels [1]. In rat colon, OB competitively interacts with the verapamil binding site on L-type calcium channels (IC50 1020 nM) and muscarinic M2 receptors (IC50 1220 nM) [1]. This multi-target engagement at therapeutically relevant concentrations provides a molecular rationale for its distinct spasmolytic efficacy.

Receptor Pharmacology Calcium Channel Blockade Antimuscarinic Activity

Extremely Low Systemic Bioavailability (1-3%): A Pharmacokinetic Advantage Minimizing Systemic Adverse Effects

Otilonium bromide exhibits exceptionally low oral bioavailability, reported as 3% in humans and experimentally determined as 1.1% in rat models, ensuring that its pharmacological action remains largely confined to the gastrointestinal tract [1]. This is in contrast to other antispasmodics like mebeverine and pinaverium bromide, which, while also having low systemic absorption, may differ in their distribution and local tissue concentrations [2]. This low systemic exposure correlates with a favorable tolerability profile and a low incidence of systemic adverse effects, such as anticholinergic side effects, compared to agents with higher bioavailability.

Pharmacokinetics Drug Safety Bioavailability

Identification of a More Stable Polymorph (Form I): Implications for Formulation Development and Long-Term Stability

A comprehensive solid-state characterization study identified and solved the crystal structure of a new, more stable polymorphic form of otilonium bromide (Form I). Thermal analysis and solubility experiments confirmed that at room temperature, this new Form I is the thermodynamically more stable form, while the previously known Form II exists in a metastable state [1]. Form I undergoes a temperature-driven first-order phase transition at approximately 396 K to Form II [1].

Solid State Chemistry Pharmaceutical Formulation Polymorphism

Optimal Research and Industrial Application Scenarios for Otilonium Bromide Based on Quantitative Differentiation Data


Investigational Use in Irritable Bowel Syndrome (IBS) Pain-Predominant Subtype Clinical Trials

Given its demonstrated superiority over pinaverium bromide in reducing pain attacks and its significant efficacy over placebo in reducing abdominal pain frequency and protecting against symptom relapse [1], otilonium bromide is optimally suited as an investigational drug or active comparator in clinical trials targeting IBS patients with pain-predominant symptoms. Its well-characterized multimodal mechanism [2] also makes it a valuable tool for mechanistic studies exploring the interplay between calcium channels, muscarinic receptors, and NK2 receptors in visceral pain.

Development of Novel Gastrointestinal-Retentive or Targeted-Release Formulations

The extremely low systemic bioavailability of otilonium bromide (1-3%) [3] presents a unique opportunity for formulation scientists to develop advanced drug delivery systems that exploit its local GI action. Research into gastroretentive dosage forms or colon-targeted delivery systems could further enhance its therapeutic index by maximizing local concentration at the site of action while maintaining minimal systemic exposure, a key advantage supported by its pharmacokinetic profile.

Comparative Pharmacology Studies to Elucidate Multi-Mechanistic Spasmolysis

Otilonium bromide's unique, quantitated multimodal receptor binding profile (e.g., IC50 values of 1020 nM for L-type Ca2+ channels and 1220 nM for M2 receptors in rat colon) [2] establishes it as a critical reference compound for in vitro and ex vivo pharmacology studies. Researchers investigating the functional significance of combined calcium channel blockade and antimuscarinic activity in GI smooth muscle can use OB as a benchmark to compare the efficacy of novel compounds or to dissect the contributions of individual pathways to overall spasmolytic effect.

Solid-State Characterization and Stable Polymorph (Form I) Utilization for Robust API Sourcing

The identification of a more thermodynamically stable polymorph (Form I) [4] provides a clear scientific and quality-control rationale for API procurement. For pharmaceutical manufacturers and analytical laboratories, specifying and verifying the Form I polymorph ensures batch-to-batch consistency, optimal formulation stability, and predictable dissolution characteristics, thereby mitigating risks associated with phase transformations during storage or processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otilonium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.